molecular formula C7H3N3S2 B1272957 2,1,3-Benzothiadiazol-5-yl isothiocyanate CAS No. 337508-62-0

2,1,3-Benzothiadiazol-5-yl isothiocyanate

Cat. No. B1272957
M. Wt: 193.3 g/mol
InChI Key: HHDWFDQYUFKNCO-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the synthesis and reactions of similar benzothiazole derivatives and isothiocyanates. Benzothiazoles are heterocyclic compounds that contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are of significant interest due to their presence in various pharmaceuticals, agricultural chemicals, and materials chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the Cu(i)-catalyzed cyclization of 2-iodobenzene sulfonamides with aryl-isothiocyanates, leading to the formation of functionalized benzodithiazines . Another method is the metal-free cyclization of isothiocyanates with bis(o-aminophenyl)diselenide to generate 2-amino-1,3-benzoselenazoles, which are related to benzothiazoles . Additionally, a metal-free synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates has been developed, involving I2-mediated oxidative C-N and N-S bond formations in water .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray analysis. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate has been determined, revealing the conformation of the benzothiazole unit and providing insights into bond lengths and angles within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Exchange, elimination, and ring-opening reactions have been observed with benzimidazo[1,2-d][1,2,4]thiadiazoles and benzimidazo[2,1-c][1,2,4]dithiazoles when reacted with isothiocyanates and other reagents . Additionally, the synthesis of imidazo[5,1-d]pyrrolo[1,2-b][1,2,5]benzothiadiazepine 9,9-dioxide involves cycloaddition and cyclization reactions starting from related pyrrolobenzothiadiazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents and functional groups present in the molecule. These properties are often characterized during the synthesis and structural analysis of the compounds. For instance, the solubility, melting point, and stability can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the overall molecular conformation .

Scientific Research Applications

Electroactive Polymers

A study by Atwani et al. (2008) discussed the synthesis and properties of a stable electrochromic polymer, poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole), which is derived from the benzothiadiazole unit. This polymer exhibits promising electrochemical, optical, and morphological properties, making it a suitable material for applications in near-infrared (NIR) devices and potentially in storage devices and biosensors (Atwani, Baristiran, Erden, & Sonmez, 2008).

Cancer Research Inhibitors

Mirgaux et al. (2022) highlighted the importance of benzothiadiazole derivatives in cancer research. The study focused on bioisosteric derivatives of 5-(1H-indol-3-yl)-2,1,3-benzotriazole, including benzothiadiazole, for their potential as cancer inhibitors. The structures of these compounds were determined using single-crystal X-ray diffraction, contributing to the understanding of their role in cancer research (Mirgaux, Scaillet, Kozlova, Tumanov, Frédérick, Bodart, & Wouters, 2022).

Organic Photovoltaics

Zhou et al. (2010) conducted a study on donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction (BHJ) solar cells. This research emphasizes the role of benzothiadiazole in improving the performance of low band gap polymers used in photovoltaics, showing its potential in enhancing the efficiency of solar cells (Zhou, Yang, Xiao, Liu, & You, 2010).

Antimicrobial Applications

Idrees et al. (2019) explored the synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. This research indicates the potential use of benzothiadiazole derivatives as antimicrobial agents, showcasing their effectiveness against various microorganisms (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

5-isothiocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWFDQYUFKNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379961
Record name 2,1,3-Benzothiadiazol-5-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-5-yl isothiocyanate

CAS RN

337508-62-0
Record name 2,1,3-Benzothiadiazol-5-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Hoeglund, HE Bostic, AL Howard… - Journal of medicinal …, 2010 - ACS Publications
Autotaxin (ATX, NPP2) has recently been shown to be the lysophospholipase D responsible for synthesis of the bioactive lipid lysophosphatidic acid (LPA). LPA has a well-established …
Number of citations: 59 pubs.acs.org

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